molecular formula C8H21NO3Si B14254785 N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine CAS No. 204990-37-4

N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B14254785
CAS No.: 204990-37-4
M. Wt: 207.34 g/mol
InChI Key: SMIDUPHNWFRONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine: is an organosilicon compound with the molecular formula C8H21NO3Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a trimethoxysilyl group attached to a propan-1-amine backbone, which imparts both hydrophobic and hydrophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-aminopropylamine with trimethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:

    Reactants: N,N-dimethyl-3-aminopropylamine and trimethoxysilane.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.

    Procedure: The reactants are mixed and allowed to react, forming this compound as the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Condensation: Catalysts such as acids or bases.

    Substitution: Various electrophiles, solvents like dichloromethane or ethanol.

Major Products:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Substituted amines or silanes.

Scientific Research Applications

N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a coupling agent in the synthesis of silane-modified polymers and resins.

    Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.

    Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion and durability.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion between different materials. The amine group can also participate in nucleophilic substitution reactions, further contributing to its versatility.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-aminopropyltrimethoxysilane
  • 3-(Triethoxysilyl)propylamine
  • N-(3-Trimethoxysilylpropyl)ethylenediamine

Uniqueness: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a trimethoxysilyl group and a dimethylamine group. This combination imparts both hydrophobic and hydrophilic properties, making it highly versatile for various applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions further distinguishes it from similar compounds.

Properties

CAS No.

204990-37-4

Molecular Formula

C8H21NO3Si

Molecular Weight

207.34 g/mol

IUPAC Name

N,2-dimethyl-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C8H21NO3Si/c1-8(6-9-2)7-13(10-3,11-4)12-5/h8-9H,6-7H2,1-5H3

InChI Key

SMIDUPHNWFRONB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C[Si](OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.